molecular formula C21H18Cl3N3O2S B11707521 N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide

N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide

Cat. No.: B11707521
M. Wt: 482.8 g/mol
InChI Key: HYIWFEMGXNNKDK-UHFFFAOYSA-N
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Description

This compound is a naphthamide derivative featuring a trichloroethyl core substituted with a carbamothioyl group linked to a 2-methoxyphenylamine moiety. Its molecular complexity arises from the juxtaposition of electron-withdrawing trichloroethyl and electron-donating methoxyphenyl groups, which influence its physicochemical and biological properties.

Properties

Molecular Formula

C21H18Cl3N3O2S

Molecular Weight

482.8 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C21H18Cl3N3O2S/c1-29-17-12-5-4-11-16(17)25-20(30)27-19(21(22,23)24)26-18(28)15-10-6-8-13-7-2-3-9-14(13)15/h2-12,19H,1H3,(H,26,28)(H2,25,27,30)

InChI Key

HYIWFEMGXNNKDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide typically involves multiple steps. One common method includes the reaction of 2-methoxyaniline with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then reacted with 2,2,2-trichloroethylamine to form the desired compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Groups

  • 2-Phenyl-N-[2,2,2-Trichloro-1-[(4-Ethoxyphenyl)Carbamothioylamino]Ethyl]Acetamide (CID 2830068): This analogue uses a phenyl acetamide and 4-ethoxyphenyl group. The ethoxy substituent improves lipophilicity, while the phenyl acetamide reduces steric bulk compared to the target compound’s naphthamide. Molecular docking suggests that the naphthamide’s extended aromatic system could enhance binding affinity to hydrophobic pockets in targets like kinase domains .
  • This may influence metabolic stability or interaction with cytochrome P450 enzymes .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Salubrinal CID 2830068
Molecular Weight ~550 g/mol (estimated) 463.21 g/mol 563.9 g/mol
Solubility Moderate (DMSO compatible) High in DMSO Low (hydrophobic aryl groups)
Key Functional Groups 2-Methoxyphenyl, Naphthamide Quinolinyl, Acrylamide 4-Ethoxyphenyl, Phenyl Acetamide
Hydrogen Bond Donors 3 3 2

However, the 2-methoxyphenyl group may counterbalance this by improving aqueous solubility .

Q & A

Q. Structural Validation :

  • NMR : Confirm the presence of the trichloroethyl group (δ 4.5–5.0 ppm for NH and δ 3.8–4.2 ppm for methoxy protons) .
  • HPLC-MS : Verify purity (>95%) and molecular ion peak (e.g., [M+H]+ at m/z ~520) .

Advanced: How does the 2-methoxyphenyl substituent influence the compound’s binding affinity compared to analogs with ethoxy or nitro groups?

Methodological Answer:

  • Comparative SAR Studies : Synthesize analogs with 4-ethoxyphenyl or 2-nitrophenyl groups (see structural analogs in ). Test binding to target proteins (e.g., enzymes) via surface plasmon resonance (SPR) or fluorescence polarization assays.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to analyze hydrogen bonding between the methoxy group and active-site residues (e.g., Tyr or Ser). Compare binding energies (ΔG) to quantify affinity differences .
  • Statistical Analysis : Use ANOVA to determine if substituent effects are significant (p < 0.05) across replicates .

Basic: What protocols ensure accurate purity assessment and stability profiling of this compound?

Methodological Answer:

  • Purity Assessment :
    • HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm. Calibrate against a certified reference standard .
    • Elemental Analysis : Confirm C, H, N, S, and Cl content within ±0.4% of theoretical values .
  • Stability Testing :
    • Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) for 14 days. Monitor degradation via HPLC peak area reduction .

Advanced: How can kinetic inconsistencies in enzyme inhibition assays (e.g., variable IC50 values) be resolved?

Methodological Answer:

  • Controlled Variables :
    • pH/Ionic Strength : Buffer systems (e.g., Tris-HCl vs. phosphate) affect ionization of the compound’s thiourea group. Standardize to physiological pH 7.4 .
    • Pre-incubation Time : Ensure equilibration (30–60 min) between compound and enzyme before adding substrates .
  • Data Normalization : Express IC50 relative to a positive control (e.g., known inhibitor) to account for inter-assay variability .

Data Contradiction: How to address conflicting reports on solubility in polar vs. non-polar solvents?

Methodological Answer:

  • Solubility Screen :
    • Solvent Series : Test in DMSO (polar aprotic), ethanol (polar protic), and dichloromethane (non-polar) at 25°C. Use saturation shake-flask method with HPLC quantification .
    • Temperature Dependence : Measure solubility at 15°C, 25°C, and 37°C to identify thermodynamic trends .
  • Molecular Dynamics (MD) : Simulate solvation free energy in explicit solvents (e.g., GROMACS) to predict preferential solubility .

Advanced: What in silico approaches predict metabolic pathways, and how are these validated experimentally?

Methodological Answer:

  • Metabolism Prediction :
    • Software : Use MetaSite or GLORYx to identify likely Phase I (oxidation at trichloroethyl group) and Phase II (glucuronidation of naphthamide) metabolites .
  • Experimental Validation :
    • Microsomal Incubation : Incubate with human liver microsomes (HLM) and NADPH. Detect metabolites via LC-QTOF-MS/MS .
    • Isotopic Labeling : Synthesize a deuterated analog to trace metabolic cleavage sites .

Basic: What spectroscopic markers distinguish the thiourea and naphthamide groups in this compound?

Methodological Answer:

  • IR Spectroscopy :
    • Thiourea : C=S stretch at ~1250 cm⁻¹ and N-H bend at ~1500 cm⁻¹ .
    • Naphthamide : C=O stretch at ~1680 cm⁻¹ .
  • ¹³C NMR : Thiourea carbon (δ ~180 ppm) vs. naphthamide carbonyl (δ ~170 ppm) .

Advanced: How can environmental degradation pathways be traced using advanced isotopic labeling?

Methodological Answer:

  • Isotope-Labeled Synthesis : Incorporate ¹³C into the trichloroethyl group via labeled chloroform in the synthesis .
  • Analytical Workflow :
    • LC-HRMS : Track ¹³C-labeled fragments in soil/water matrices to identify breakdown products (e.g., trichloroacetic acid) .
    • QSAR Modeling : Relate half-life (t½) to molecular descriptors (logP, polar surface area) to predict environmental persistence .

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